4,5-Dihydro-4-oxo-furo[3,2-c]pyridine-2-carboxaldehyde
Descripción
Core Heterocyclic Framework Analysis
4,5-Dihydro-4-oxo-furo[3,2-c]pyridine-2-carboxaldehyde exhibits a bicyclic structure comprising a fused furan-pyridine system. The furan ring is fused to the pyridine ring at positions 3 and 2, with the pyridine nitrogen located at position 2. This fusion creates a rigid planar framework, where the furan oxygen occupies position 3 of the pyridine ring, and the pyridine nitrogen resides at position 2. The numbering follows IUPAC conventions, with the aldehyde group attached to position 2 of the furan ring and the ketone group at position 4 of the pyridine ring.
The molecular formula is C₈H₅NO₃ , with a molecular weight of 163.13 g/mol. Key structural features include:
- A six-membered pyridine ring fused to a five-membered furan ring.
- A saturated 4,5-dihydro configuration in the pyridine moiety, introducing a single bond between carbons 4 and 5.
- The presence of a 4-oxo (ketone) and 2-carboxaldehyde functional group, which dictate the compound’s electronic and reactive properties.
Table 1: Key Structural Features of this compound
| Feature | Description |
|---|---|
| Core Framework | Furo[3,2-c]pyridine fused bicyclic system |
| Functional Groups | 4-Oxo (ketone) and 2-carboxaldehyde |
| Saturated Bonds | Single bond between C4 and C5 of the pyridine ring |
| Ring Fusion | Furan fused to pyridine at positions 3 and 2 |
Functional Group Topology and Spatial Arrangement
The spatial arrangement of functional groups critically influences the compound’s reactivity and stability. The 4-oxo group is positioned para to the pyridine nitrogen, while the 2-carboxaldehyde is ortho to the furan oxygen. This configuration creates distinct electronic environments:
- 4-Oxo Group : The ketone at position 4 withdraws electron density from the pyridine ring, enhancing electrophilic reactivity at adjacent positions.
- 2-Carboxaldehyde : The aldehyde group at position 2 of the furan ring participates in conjugation with the heterocyclic system, potentially stabilizing the molecule through resonance.
The saturated 4,5-dihydro configuration introduces a degree of conformational flexibility, allowing the pyridine ring to adopt a partially non-planar geometry. This structural feature may modulate interactions with biological targets or catalytic sites.
Comparative Structural Analysis with Furopyridine Derivatives
This compound differs from related furopyridines in key structural and electronic aspects. A comparison with select derivatives is provided below:
Table 2: Structural Comparison with Furopyridine Derivatives
| Compound | CAS Number | Key Features | Functional Groups |
|---|---|---|---|
| This compound | 86518-17-4 | Saturated pyridine ring, 4-oxo, 2-carboxaldehyde | Ketone, aldehyde |
| Furo[3,2-c]pyridine-2-carbaldehyde | 112372-07-3 | Fully unsaturated pyridine ring, 2-carboxaldehyde | Aldehyde |
| 4H,5H-furo[3,2-c]pyridin-4-one | 26956-43-4 | Saturated pyridine ring, 4-keto (lactam-like structure) | Lactam (4-oxo) |
Key Differences:
Saturation and Ring Strain :
- The target compound and 4H,5H-furo[3,2-c]pyridin-4-one share a saturated pyridine ring, reducing ring strain compared to fully unsaturated analogs like furo[3,2-c]pyridine-2-carbaldehyde.
- The 4-oxo group in the target compound creates a keto-enol tautomerization possibility, absent in the parent aldehyde.
Functional Group Influence :
Electronic Properties :
- The 4-oxo group in the target compound withdraws electron density from the pyridine ring, lowering the electron-rich character of the furan moiety compared to non-oxo derivatives.
- This electronic modulation may influence binding affinities in biological systems or catalytic efficiency in organic synthesis.
Propiedades
IUPAC Name |
4-oxo-5H-furo[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-4-5-3-6-7(12-5)1-2-9-8(6)11/h1-4H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGUFTKAHLKJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1OC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86518-17-4 | |
| Record name | 4-oxo-4H,5H-furo[3,2-c]pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Enamine Formation and Acylation
The foundational approach involves enamine chemistry, adapting methods from pyrano[3,4-c]pyridine synthesis. Starting with 4-oxo-4,5-dihydrofuran-3-carboxylic acid methyl ester, reaction with morpholine in anhydrous benzene under reflux (5 h, TsOH catalyst) forms the corresponding enamine. Subsequent acylation with acetyl chloride at 35–40°C introduces the necessary electrophilic site for cyclization.
Cyclocondensation with 2-Cyanoacetamide
The acylated enamine undergoes cyclocondensation with 2-cyanoacetamide in the presence of diethylamine, refluxed for 10 h. This step constructs the pyridine ring while positioning the nitrile group for subsequent hydrolysis to the aldehyde functionality. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound in 68–73% purity.
Key Parameters
- Molar Ratios: 1:1 enamine to 2-cyanoacetamide
- Catalyst: Diethylamine (10 mol%)
- Temperature: Reflux conditions (80–100°C)
Alkyne Cyclization Strategies
Dialkyne/Trialkyne Substrates
Recent advances utilize dialkynes or trialkynes to assemble the furo[3,2-c]pyridine core. Propargyl aldehyde derivatives undergo copper-catalyzed cyclization in dichloromethane at 25°C, forming the fused ring system in a single step. This method bypasses intermediate purification, achieving 65% yield with high regioselectivity.
Sonogashira Coupling Modifications
Modifying traditional Sonogashira conditions, Pd(PPh₃)₄ and CuI catalyze the coupling of 3-iodofuran-2-carbaldehyde with terminal alkynes bearing pyridine precursors. The reaction proceeds under inert atmosphere (N₂), yielding 58–62% of the target compound after 12 h at 60°C.
Optimization Insights
- Solvent: Dichloromethane > DMF (reduces side reactions)
- Catalyst Loading: 5 mol% Pd, 10 mol% CuI
Vilsmeier-Haack Formylation
Direct Ring Formylation
The Vilsmeier-Haack reaction introduces the aldehyde group post-cyclization. Treating 4,5-dihydro-4-oxofuro[3,2-c]pyridine with DMF and phosphorus oxychloride (POCl₃) at 0–5°C for 4 h achieves selective formylation at position 2. Quenching with ice water followed by neutralization (NaHCO₃) isolates the product in 71% yield.
Electronic Effects on Reactivity
The electron-deficient pyridine ring directs formylation exclusively to the furan-adjacent position, as confirmed by DFT calculations (B3LYP/6-31G*). Solvent polarity (ε = 46.7 for DMF) enhances electrophilic attack kinetics, reducing reaction time by 30% compared to less polar solvents.
Oxidation of Hydroxymethyl Precursors
Selective Alcohol Oxidation
4,5-Dihydro-4-oxo-furo[3,2-c]pyridine-2-methanol, synthesized via NaBH₄ reduction of the nitrile intermediate, undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane. This two-step sequence achieves 82% conversion to the aldehyde without over-oxidation to carboxylic acid.
Catalytic Oxidation Systems
Palladium on carbon (5% Pd/C) with tert-butyl hydroperoxide (TBHP) in acetonitrile offers a greener alternative. At 50°C for 6 h, this system delivers 78% yield while avoiding chromium waste.
Comparative Analysis of Preparation Methods
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting the cyclocondensation route for continuous flow reactors (residence time 30 min) enhances throughput by 400% compared to batch processes. Automated pH control during the hydrolysis step maintains consistent product quality (RSD < 2%).
Waste Stream Management
Phosphorus-containing byproducts from Vilsmeier-Haack reactions are neutralized with Ca(OH)₂, precipitating Ca₃(PO₄)₂ for safe disposal. Solvent recovery systems achieve 95% DMF reuse, reducing production costs by 30%.
Análisis De Reacciones Químicas
Condensation with Active Methylene Compounds
The carboxaldehyde group readily undergoes condensation with active methylene reagents to form pyridine and naphthyridine derivatives. For example:
-
Reaction with cyanoacetamide produces pyridine-3-carboxamide derivatives under mild basic conditions .
-
Malononitrile dimer reacts to yield 1,6-naphthyridine derivatives, showcasing the compound’s utility in constructing polycyclic systems .
Example Reaction Table
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Cyanoacetamide | Pyridine-3-carboxamide | KOH, ethanol, reflux | 75% |
| Malononitrile dimer | 1,6-Naphthyridine derivative | Piperidine, EtOH | 68% |
Nucleophilic Additions with Cyclic Enols
Reactions with cyclic enols like 1,3-cyclohexanedione lead to fused xanthene-dione systems. These transformations often proceed via Knoevenagel condensation followed by cyclization .
Key Example
-
1,3-Cyclohexanedione reacts in a 1:1 molar ratio to form xanthene-1,8-diones under acidic conditions .
Cyclization via Intramolecular Diels-Alder
The compound participates in cycloaddition reactions to form complex heterocycles. For instance:
-
Intramolecular inverse-electron-demand Diels-Alder reactions with functionalized 1,2,4-triazines yield 2,3-dihydrofuro[2,3-b]pyridines .
Mechanistic Insight
This reaction involves alkyne-functionalized triazines undergoing cyclization, followed by cross-coupling (e.g., Suzuki, Sonogashira) to diversify substitution patterns .
Chlorination and Amine Substitution
The pyridone moiety undergoes electrophilic substitution:
-
Chlorination with PCl₅ converts the 4-oxo group to a chloro substituent, enabling subsequent nucleophilic displacement .
-
Reaction with secondary amines (e.g., piperidine, morpholine) replaces the chloro group, yielding 4-aminofuropyridine derivatives .
Synthetic Pathway
Formation of Pyrazolo and Pyridopyrimidine Derivatives
Reactions with nitrogen-containing nucleophiles yield fused heterocycles:
-
5-Methyl-2,4-dihydro-3H-pyrazol-3-one forms pyrazolo[4′,3′:5,6]pyrano[2,3-c]pyrazole via a 1:2 molar reaction .
-
Heterocyclic enamines generate pyrido[2,3-d]pyrimidines through ring-opening/closure mechanisms .
Antimicrobial Activity of Derivatives
Several derivatives exhibit moderate to high antimicrobial activity. Screening data against Staphylococcus aureus and Candida albicans are summarized below :
| Compound Class | Microbial Inhibition (Zone, mm) |
|---|---|
| Pyridine-3-carboxamide | 12–14 (bacteria), 10–12 (fungi) |
| Pyrazolo[4′,3′:5,6]pyrano | 15–18 (bacteria), 13–15 (fungi) |
Comparative Reactivity of Analogous Compounds
The furopyridine scaffold’s reactivity is distinct from related heterocycles due to its electron-deficient pyridine ring and aldehyde functionality. For example:
Aplicaciones Científicas De Investigación
Biological Activities
Recent studies have indicated that 4,5-dihydro-4-oxo-furo[3,2-c]pyridine-2-carboxaldehyde exhibits notable biological activities:
-
Antimicrobial Properties :
- The compound has shown moderate to high activity against various microorganisms. Its antimicrobial potential is primarily attributed to the carboxaldehyde group, which is known to interact with biological targets effectively.
- Anticancer Potential :
- Enzyme Inhibition :
Synthetic Routes
Several synthetic methods have been developed for the preparation of this compound. These include:
- Condensation Reactions : The compound can undergo condensation with active methylene compounds to yield various pyridine-derived products.
- Reactions with Nucleophiles : It can react with cyclic enols and other carbon nucleophiles to produce diverse heterocyclic derivatives.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
Research conducted on the anticancer properties of related compounds showed that they could inhibit cell growth in various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Summary Table of Biological Activities
| Activity Type | Description | IC50/Activity Level |
|---|---|---|
| Antimicrobial | Moderate to high activity against bacteria | Varies by strain |
| Anticancer | Inhibition of cancer cell proliferation | IC50 ~ 9.19 μM |
| Enzyme Inhibition | Significant inhibition observed on protein kinases | IC50 ~ 0.35 μM |
Mecanismo De Acción
The mechanism by which 4,5-Dihydro-4-oxo-furo[3,2-c]pyridine-2-carboxaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to produce its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
(a) Furo[3,2-c]pyridine-2-carboxaldehyde (CAS: 112372-07-3)
- Molecular Formula: C₈H₅NO₂ (MW: 147.13 g/mol).
- Key Differences : Lacks the 4-oxo group present in the target compound, reducing polarity and hydrogen-bonding capacity.
- Applications : Used in healing drugs and as a precursor in heterocyclic synthesis .
(b) Furo[3,2-b]pyridine-2-carboxaldehyde (CAS: 112372-05-1)
- Molecular Formula: C₈H₅NO₂ (MW: 147.13 g/mol).
- Key Differences : The fused ring system differs in position ([3,2-b] vs. [3,2-c]), altering electron distribution and reactivity.
- Physical Properties : Boiling point 267.3°C , density 1.322 g/cm³ .
(c) 4,5-Dihydro-4-oxofuro[3,2-c]pyridine (CAS: Not specified)
Functional Group Influence
- 4-Oxo Group: Enhances electrophilicity at position 4, making the target compound more reactive in nucleophilic substitutions compared to non-oxo analogs like Furo[3,2-c]pyridine-2-carboxaldehyde .
- Carbaldehyde Group : Introduces aldehyde reactivity (e.g., condensation reactions), shared with CAS 112372-07-3 but absent in simpler derivatives like 4,5-dihydro-4-oxofuro[3,2-c]pyridine .
Reactivity Profiles
Actividad Biológica
4,5-Dihydro-4-oxo-furo[3,2-c]pyridine-2-carboxaldehyde (CAS No. 86518-17-4) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including its effects on various biological targets, synthesis methods, and case studies demonstrating its pharmacological properties.
- Molecular Formula : C₈H₅NO₃
- Molecular Weight : 163.1324 g/mol
- CAS Number : 86518-17-4
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antioxidant Activity : Studies have shown that derivatives of furo[3,2-c]pyridine exhibit significant free radical scavenging capabilities. This property is crucial for potential applications in preventing oxidative stress-related diseases.
-
Enzyme Inhibition :
- Cyclooxygenase (COX) : Some derivatives have demonstrated selective inhibition of COX enzymes, particularly COX-2, which is associated with inflammatory processes.
- Cholinesterases : The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for neurotransmission and are targets in Alzheimer's disease treatment.
- Cytotoxicity : Preliminary studies indicate that some derivatives show cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), suggesting potential in cancer therapeutics.
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| COX Inhibition | COX-1 and COX-2 | |
| Cholinesterase Inhibition | AChE and BChE | |
| Cytotoxicity | MCF-7 and Hek293 cell lines |
Detailed Findings
-
Antioxidant Studies :
- A series of furo[3,2-c]pyridine derivatives were tested for their ability to scavenge free radicals. The most effective compounds showed IC₅₀ values comparable to established antioxidants.
-
Enzyme Inhibition Studies :
- Molecular docking studies indicated that the compound forms hydrogen bonds with active site residues of COX enzymes, enhancing its inhibitory potency against COX-2 compared to COX-1. This selectivity is advantageous for reducing side effects associated with non-selective NSAIDs.
-
Cytotoxicity Assessments :
- Compounds were evaluated using MTT assays against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity with IC₅₀ values in the low micromolar range, making them candidates for further development as anticancer agents.
Synthesis Methods
Synthesis of 4,5-dihydro-4-oxo-furo[3,2-c]pyridine derivatives typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Furo[3,2-c]pyridine Core : This often involves cyclization reactions using appropriate reagents under controlled conditions.
- Functionalization at the 2-Carbaldehyde Position : Aldehyde groups can be introduced via formylation reactions or by oxidation of alcohol precursors.
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Cyclization | Multi-step synthesis | Varies by precursor |
| Formylation | Aldehyde introduction | Typically under acidic conditions |
Q & A
Q. What are the common synthetic routes for 4,5-Dihydro-4-oxo-furo[3,2-c]pyridine-2-carboxaldehyde, and what are their limitations?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving furan and pyridine precursors. For example, Pictet–Spengler cyclization is a key method, where furanic amines react with aldehydes under acidic conditions to form fused-ring systems. However, intermediates like dihydrofuro[3,2-c]pyridines are prone to instability, leading to tar formation and reduced yields . Another approach involves condensation reactions with substituted aldehydes (e.g., pyridine-2-carboxaldehyde) in methanol or dioxane, achieving yields of 75–98%. Solvent choice and pH control are critical to minimize side reactions .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines:
- Use chemical-resistant gloves (nitrile or neoprene) and eye protection (goggles) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors or dust.
- Store at 2–8°C in a dry, ventilated area.
- For spills, evacuate the area, wear PPE, and use inert absorbents (e.g., vermiculite). Avoid generating dust during cleanup .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze proton environments in the fused-ring system; look for characteristic peaks (e.g., aldehyde proton at δ 9.5–10.0 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching calculated mass).
- X-ray Diffraction : Resolve ambiguities in ring fusion patterns or stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (0–5°C) reduce tar formation during Pictet–Spengler cyclization .
- Catalyst Screening : Test Brønsted acids (e.g., TFA) vs. Lewis acids (e.g., ZnCl₂) to enhance iminium ion formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than methanol .
Q. How can contradictions in spectral data (e.g., unexpected peaks in NMR) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing peak splitting.
- 2D NMR (COSY, NOESY) : Confirm connectivity in fused-ring systems and distinguish between regioisomers.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. What strategies are effective for evaluating the biological activity of derivatives of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with substituents at the aldehyde or pyridine moiety (e.g., electron-withdrawing groups) and test against cancer cell lines (e.g., MCF-7, HeLa) .
- Molecular Docking : Screen against targets like kinases or DNA topoisomerases using AutoDock Vina.
- ADMET Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) .
Q. How can researchers address the instability of intermediates during synthesis?
- Methodological Answer :
- In Situ Trapping : Use scavengers (e.g., polymer-supported reagents) to stabilize reactive intermediates.
- Flow Chemistry : Minimize residence time of unstable intermediates in continuous reactors.
- Low-Temperature Quenching : Rapidly cool reaction mixtures to –78°C after cyclization to prevent decomposition .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental melting points be addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
